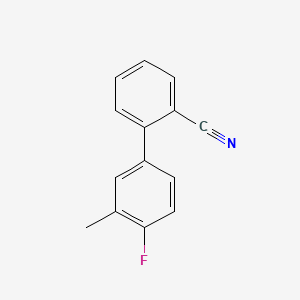

Ethyl 6-(5-fluoro-2-methylphenyl)picolinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

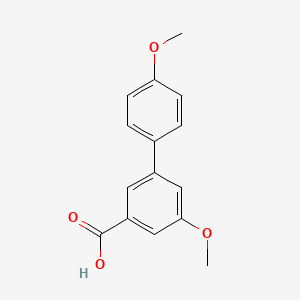

Ethyl 6-(5-fluoro-2-methylphenyl)picolinate is a chemical compound with the CAS Number: 1330750-37-2. Its molecular formula is C15H14FNO2 and it has a molecular weight of 259.28 .

Physical and Chemical Properties The compound is characterized by its IUPAC Name: ethyl 6-(5-fluoro-2-methylphenyl)-2-pyridinecarboxylate . The InChI Code for this compound is 1S/C15H14FNO2/c1-3-19-15(18)14-6-4-5-13(17-14)12-9-11(16)8-7-10(12)2/h4-9H,3H2,1-2H3 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Ethyl 6-(5-fluoro-2-methylphenyl)picolinate, a compound related to picolinates, plays a significant role in the synthesis and development of various chemical entities. For instance, the synthesis of (fluoromethyl)pyridyl-substituted amines involves a fluorination−N-arylation sequence, which is crucial for labeling compounds with the positron-emitting radionuclide fluorine-18, indicating its application in radiopharmaceuticals (Lee & Chi, 1999). Additionally, the compound has been used in the synthesis of new quinazolinone-based derivatives, showing potential as dual inhibitors for VEGFR-2 and EGFR tyrosine kinases, highlighting its relevance in cancer research (Riadi et al., 2021).

Catalysis and Chemical Reactions

In the realm of organometallic chemistry, picolinate derivatives, including those related to ethyl 6-(5-fluoro-2-methylphenyl)picolinate, are employed in the synthesis of organometallic half-sandwich iridium anticancer complexes. These complexes are studied for their rapid hydrolysis, DNA binding, and cytotoxic potency against cancer cells, demonstrating the compound's utility in developing anticancer agents (Liu et al., 2011).

Material Science and Photophysics

The study of 2-(fluoro substituted phenyl)-4-methylpyridines has led to the synthesis of blue phosphorescent iridium complexes, where derivatives similar to ethyl 6-(5-fluoro-2-methylphenyl)picolinate act as cyclometalated ligands. These complexes are characterized for their luminescence properties, contributing to the development of materials for optoelectronic applications (Xu et al., 2009).

Novel Synthetic Routes and Herbicide Development

Ethyl 6-(5-fluoro-2-methylphenyl)picolinate-related compounds have been synthesized through cascade cyclization of fluoroalkyl alkynylimines, yielding novel structures with potential applications as herbicides. This method offers a new approach to accessing picolinic acids with diverse substituents, expanding the scope of chemical synthesis and agricultural chemistry (Johnson et al., 2015).

Safety And Hazards

Eigenschaften

IUPAC Name |

ethyl 6-(5-fluoro-2-methylphenyl)pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO2/c1-3-19-15(18)14-6-4-5-13(17-14)12-9-11(16)8-7-10(12)2/h4-9H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMDBXWPCQSFDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=N1)C2=C(C=CC(=C2)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70716702 |

Source

|

| Record name | Ethyl 6-(5-fluoro-2-methylphenyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(5-fluoro-2-methylphenyl)picolinate | |

CAS RN |

1330750-37-2 |

Source

|

| Record name | Ethyl 6-(5-fluoro-2-methylphenyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-RuCl[(p-cymene)(DM-BINAP)]Cl](/img/structure/B578596.png)

![N',N'-Dimethyl-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethane-1,2-diamine](/img/structure/B578603.png)

![N-Methyl-N-[2-chlorobenzyl)]-2-thiopheneethanamine Hydrochloride](/img/structure/B578615.png)